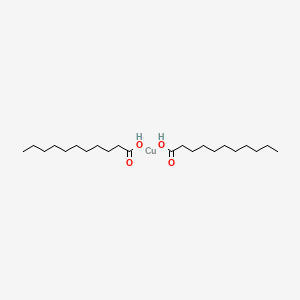![molecular formula C8H14N2 B13816681 (1R,5R,6R,7R)-3-azatricyclo[3.3.1.03,7]nonan-6-amine](/img/structure/B13816681.png)
(1R,5R,6R,7R)-3-azatricyclo[3.3.1.03,7]nonan-6-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,5R,6R,7R)-3-azatricyclo[3.3.1.03,7]nonan-6-amine is a complex organic compound characterized by its unique tricyclic structure.
Vorbereitungsmethoden
The synthesis of (1R,5R,6R,7R)-3-azatricyclo[331One common method involves the use of DIBAL-H-mediated tandem lactone ring opening and intramolecular aldol condensation . This process is crucial for constructing the bicyclo[3.3.1]nonan-9-one cores, which are then further modified to introduce the amine functionality.
Analyse Chemischer Reaktionen
(1R,5R,6R,7R)-3-azatricyclo[3.3.1.03,7]nonan-6-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the amine group, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
(1R,5R,6R,7R)-3-azatricyclo[3.3.1.03,7]nonan-6-amine has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an anticancer agent due to its unique structure and biological activity.
Materials Science: Its tricyclic structure makes it a candidate for use in the development of new materials with specific mechanical or chemical properties.
Wirkmechanismus
The mechanism of action of (1R,5R,6R,7R)-3-azatricyclo[3.3.1.03,7]nonan-6-amine involves its interaction with specific molecular targets. In medicinal applications, it may interact with enzymes or receptors involved in cancer cell proliferation, leading to inhibition of cell growth and induction of apoptosis. The exact pathways and molecular targets are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to (1R,5R,6R,7R)-3-azatricyclo[3.3.1.03,7]nonan-6-amine include other bicyclo[3.3.1]nonane derivatives. These compounds share the tricyclic core but differ in their functional groups and substituents. For example:
Bicyclo[3.3.1]nonan-9-one: Lacks the amine group but has similar structural features.
Bicyclo[3.3.1]nonane-2,4-dione: Contains two ketone groups instead of an amine.
The uniqueness of this compound lies in its specific configuration and the presence of the amine group, which imparts distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C8H14N2 |
|---|---|
Molekulargewicht |
138.21 g/mol |
IUPAC-Name |
(1R,5R,6R,7R)-3-azatricyclo[3.3.1.03,7]nonan-6-amine |
InChI |
InChI=1S/C8H14N2/c9-8-6-1-5-2-7(8)10(3-5)4-6/h5-8H,1-4,9H2/t5-,6-,7-,8-/m1/s1 |
InChI-Schlüssel |
FQYLZVMOMRUQLQ-WCTZXXKLSA-N |
Isomerische SMILES |
C1[C@@H]2C[C@@H]3[C@@H]([C@H]1CN3C2)N |
Kanonische SMILES |
C1C2CC3C(C1CN3C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Phosphonic acid, [1-[(1-methylethylidene)amino]butyl]-, bis(trimethylsilyl) ester](/img/structure/B13816606.png)
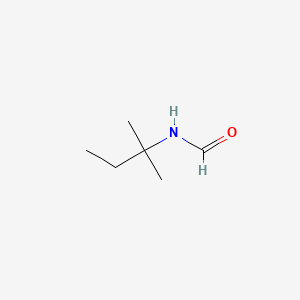
![Phosphonic acid, [2-(acetylamino)ethyl]-, bis(trimethylsilyl) ester](/img/structure/B13816620.png)
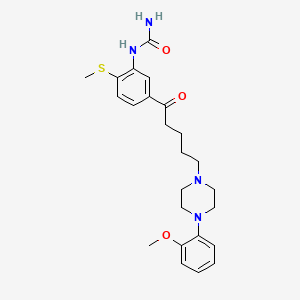
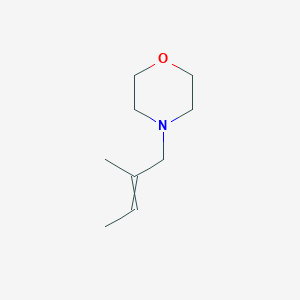
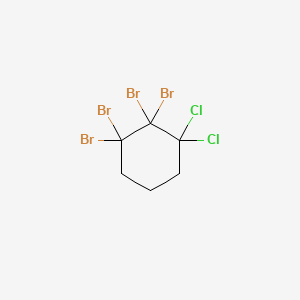
![Tetrasodium;copper;4-hydroxy-3-[[2-hydroxy-4-[[[3-hydroxy-4-[[1-hydroxy-3-sulfonato-7-(3-sulfonatoanilino)naphthalen-2-yl]diazenyl]phenyl]-oxidoazaniumylidene]amino]phenyl]diazenyl]-6-(3-sulfonatoanilino)naphthalene-2-sulfonate](/img/structure/B13816646.png)
![oxolan-2-yl (1S,4S)-bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B13816650.png)
![3-Azabicyclo[3.1.0]hexane-2,4-dione,1-methyl-(9CI)](/img/structure/B13816651.png)
![3,5-Dibromo-2-[[2-(4-ethylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13816654.png)
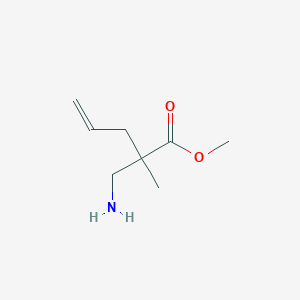
![2-(3,4-Dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-(2-methoxypropan-2-yl)pentanenitrile;hydrochloride](/img/structure/B13816668.png)
